3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
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Overview
Description
3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3ClF3NO4S It is a sulfonyl chloride derivative, characterized by the presence of nitro and trifluoromethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the nitration of 3-(trifluoromethyl)benzenesulfonyl chloride. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and distillation, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Reduction: Hydrogenation reactions are performed under atmospheric or higher pressures of hydrogen gas with palladium on carbon as a catalyst.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Amino Derivatives: Formed by the reduction of the nitro group.
Scientific Research Applications
3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives, which can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the nitro group, making it less reactive in certain substitution reactions.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a bromine atom instead of a nitro group, leading to different reactivity and applications.
4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with different positioning of the nitro group, affecting its chemical behavior.
Uniqueness
3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the combination of the nitro and trifluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
CAS No. |
1227582-49-1 |
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Molecular Formula |
C7H3ClF3NO4S |
Molecular Weight |
289.6 |
Purity |
95 |
Origin of Product |
United States |
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